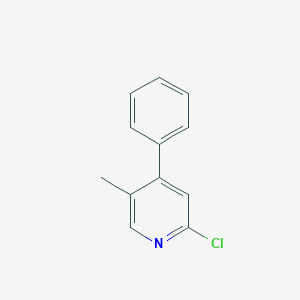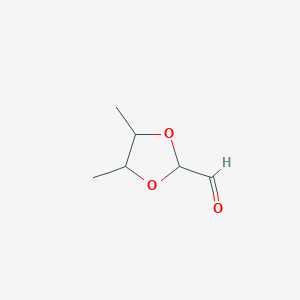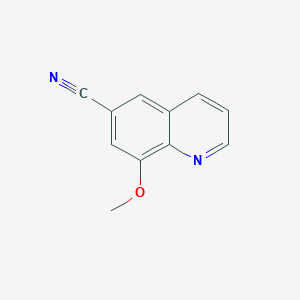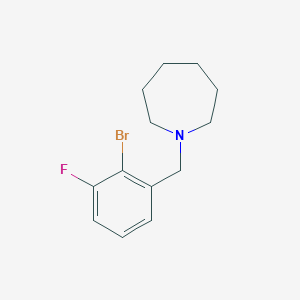
1-(2-Bromo-3-fluorobenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-fluorobenzyl)azepane is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-fluorobenzyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzyl chloride and azepane.
Nucleophilic Substitution Reaction: The 2-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with azepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-fluorobenzyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(2-Bromo-3-fluorobenzyl)azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-fluorobenzyl)azepane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-3-fluorobenzyl)azepane
- 1-(2-Bromo-4-fluorobenzyl)azepane
- 1-(2-Bromo-3-chlorobenzyl)azepane
Uniqueness
1-(2-Bromo-3-fluorobenzyl)azepane is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H17BrFN |
|---|---|
Poids moléculaire |
286.18 g/mol |
Nom IUPAC |
1-[(2-bromo-3-fluorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H17BrFN/c14-13-11(6-5-7-12(13)15)10-16-8-3-1-2-4-9-16/h5-7H,1-4,8-10H2 |
Clé InChI |
LFMBCKFVYAMNFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=C(C(=CC=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
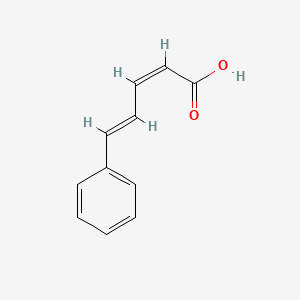
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
